On-DNA Synthesis: Mild, Aqueous-Compatible Cyclization vs. Harsh Traditional Conditions
The 7,8-dihydro-6(5H)-pteridinone core can be synthesized efficiently on-DNA using diboron-mediated catalytic strategies, proceeding under mild, aqueous-compatible conditions [1]. This contrasts sharply with previous synthetic approaches for similar pteridinone scaffolds, which relied on harsh conditions that were incompatible with DECL technology, thereby preventing their incorporation into such libraries [1]. The new methods enable high conversions, providing a powerful solution for accessing this privileged scaffold in a high-throughput screening context [1].
| Evidence Dimension | Synthetic Compatibility with DNA-Encoded Chemical Library (DECL) Technology |
|---|---|
| Target Compound Data | Compatible (diboron-mediated catalytic cyclization under mild, aqueous conditions, high conversions) |
| Comparator Or Baseline | Traditional pteridinone synthesis methods (harsh, incompatible conditions) |
| Quantified Difference | Qualitative: Compatible vs. Incompatible |
| Conditions | On-DNA synthesis in aqueous buffer |
Why This Matters
This specific compatibility enables the use of 7,8-dihydro-6(5H)-pteridinone in DECL technology, a critical platform for high-throughput drug discovery, which is not possible with pteridinones requiring harsh synthetic conditions.
- [1] Wang X, Shen X, Xia Y, Liu Z, Zhao H, Lu X. On-DNA Synthesis of Privileged Dihydropteridinones via Diboron-Mediated Cyclizations. Org Lett. 2025;27(35):9771-9776. doi:10.1021/acs.orglett.5c03164. PMID: 40845325. View Source
